molecular formula C17H10F3NO2S B15026334 1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide

1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide

Katalognummer: B15026334
Molekulargewicht: 349.3 g/mol
InChI-Schlüssel: SJGDJSGBQONOOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide is an organic compound that belongs to the class of isothiochromenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isothiochromene core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The isothiochromene core may also contribute to the compound’s overall biological effects by interacting with various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-oxo-N-[3-(fluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide
  • 1-oxo-N-[3-(chloromethyl)phenyl]-1H-isothiochromene-3-carboxamide
  • 1-oxo-N-[3-(bromomethyl)phenyl]-1H-isothiochromene-3-carboxamide

Uniqueness

1-oxo-N-[3-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to various targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C17H10F3NO2S

Molekulargewicht

349.3 g/mol

IUPAC-Name

1-oxo-N-[3-(trifluoromethyl)phenyl]isothiochromene-3-carboxamide

InChI

InChI=1S/C17H10F3NO2S/c18-17(19,20)11-5-3-6-12(9-11)21-15(22)14-8-10-4-1-2-7-13(10)16(23)24-14/h1-9H,(H,21,22)

InChI-Schlüssel

SJGDJSGBQONOOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.